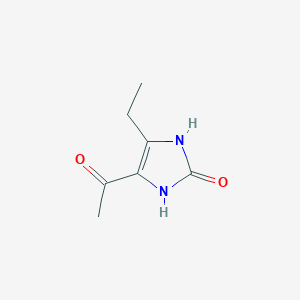
2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) is a chemical compound that is widely used in scientific research. It has unique properties that make it useful in various applications, including drug development, biochemistry, and physiology.
Wirkmechanismus
The mechanism of action of 2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) is not fully understood. However, it is believed to act as a nucleophile and react with electrophilic compounds. This reaction can result in the formation of covalent bonds between the compound and the electrophilic compound, leading to changes in their properties.
Biochemische Und Physiologische Effekte
2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) has several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and can scavenge free radicals. Furthermore, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) in lab experiments is its versatility. It can be used in various applications, including drug development, biochemistry, and physiology. Furthermore, it is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is that its mechanism of action is not fully understood, making it difficult to predict its effects on different compounds.
Zukünftige Richtungen
There are several future directions for research involving 2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI). One direction is to study its effects on different enzymes and proteins to gain a better understanding of its mechanism of action. Another direction is to synthesize new compounds based on the structure of 2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) and test their properties. Furthermore, it can be used in drug development research to synthesize new compounds with potential therapeutic properties.
Synthesemethoden
The synthesis of 2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) can be achieved through several methods. One of the most common methods is the reaction of ethyl acetoacetate with urea in the presence of a catalyst. This reaction results in the formation of 4-acetyl-5-ethyl-2-thioxoimidazolidin-1-one, which can be further oxidized to form 2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI).
Wissenschaftliche Forschungsanwendungen
2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) has several scientific research applications. It is commonly used in drug development research as a scaffold for the synthesis of various compounds. It is also used in biochemistry research to study the mechanism of action of enzymes and proteins. Furthermore, it is used in physiology research to study the effects of different compounds on the body.
Eigenschaften
CAS-Nummer |
131180-11-5 |
|---|---|
Produktname |
2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro-(9CI) |
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
4-acetyl-5-ethyl-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C7H10N2O2/c1-3-5-6(4(2)10)9-7(11)8-5/h3H2,1-2H3,(H2,8,9,11) |
InChI-Schlüssel |
SKEUSTYVLCHCBC-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=O)N1)C(=O)C |
Kanonische SMILES |
CCC1=C(NC(=O)N1)C(=O)C |
Synonyme |
2H-Imidazol-2-one, 4-acetyl-5-ethyl-1,3-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



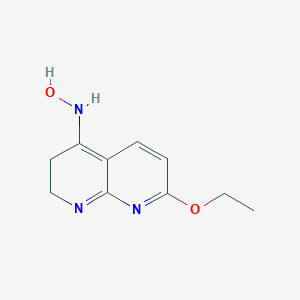


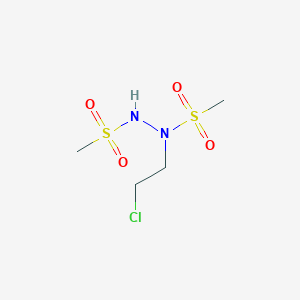
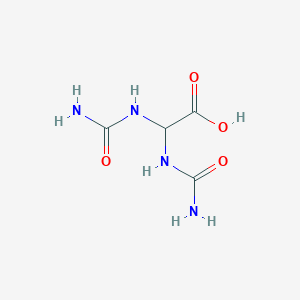
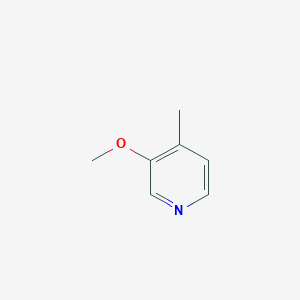
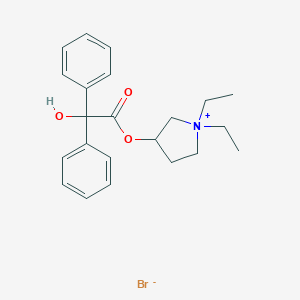
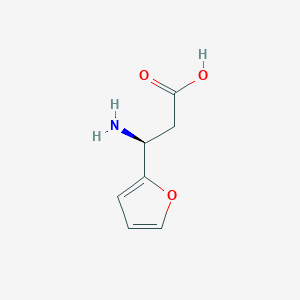

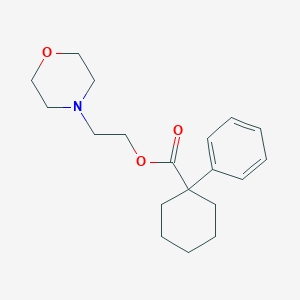
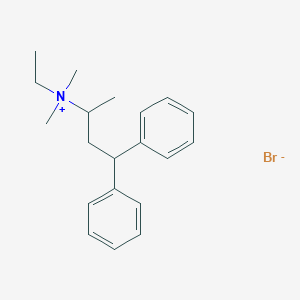
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine](/img/structure/B135624.png)

